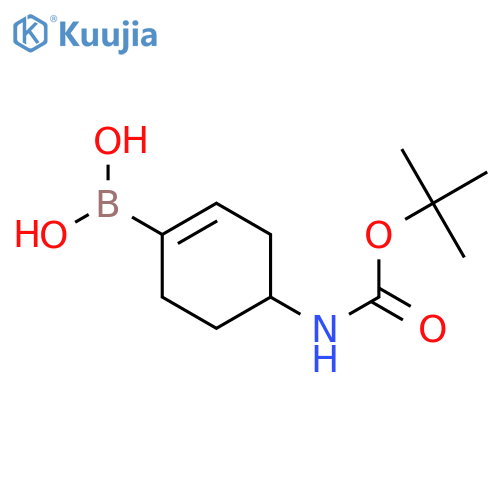

Cas no 2408428-25-9 ((4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid)

2408428-25-9 structure

商品名:(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid

CAS番号:2408428-25-9

MF:C11H20BNO4

メガワット:241.09180355072

MDL:MFCD22201104

CID:4776692

PubChem ID:86767370

(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- 4-Boc-amino-cyclohex-1-enyl-boronic acid

- (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid

-

- MDL: MFCD22201104

- インチ: 1S/C11H20BNO4/c1-11(2,3)17-10(14)13-9-6-4-8(5-7-9)12(15)16/h4,9,15-16H,5-7H2,1-3H3,(H,13,14)

- InChIKey: ZIALHTWCTUMUEZ-UHFFFAOYSA-N

- ほほえんだ: C1(B(O)O)CCC(NC(OC(C)(C)C)=O)CC=1

(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1124582-25g |

4-Boc-amino-cyclohex-1-enyl-boronic acid |

2408428-25-9 | 95% | 25g |

$1430 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0138-1g |

4-Boc-amino-cyclohex-1-enyl-boronic acid |

2408428-25-9 | 97% | 1g |

805.64CNY | 2021-05-07 | |

| eNovation Chemicals LLC | Y1124582-5g |

4-Boc-amino-cyclohex-1-enyl-boronic acid |

2408428-25-9 | 95% | 5g |

$430 | 2025-02-24 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0138-25g |

4-Boc-amino-cyclohex-1-enyl-boronic acid |

2408428-25-9 | 97% | 25g |

¥11192.24 | 2025-01-21 | |

| Enamine | EN300-1268488-1.0g |

(4-{[(tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid |

2408428-25-9 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1268488-1000mg |

(4-{[(tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid |

2408428-25-9 | 1000mg |

$428.0 | 2023-10-02 | ||

| Enamine | EN300-1268488-50mg |

(4-{[(tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid |

2408428-25-9 | 50mg |

$359.0 | 2023-10-02 | ||

| Enamine | EN300-1268488-10000mg |

(4-{[(tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid |

2408428-25-9 | 10000mg |

$1839.0 | 2023-10-02 | ||

| eNovation Chemicals LLC | Y1124582-25g |

4-Boc-amino-cyclohex-1-enyl-boronic acid |

2408428-25-9 | 95% | 25g |

$1430 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1124582-1g |

4-Boc-amino-cyclohex-1-enyl-boronic acid |

2408428-25-9 | 95% | 1g |

$155 | 2025-02-24 |

(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

2408428-25-9 ((4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid) 関連製品

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 506-17-2(cis-Vaccenic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2408428-25-9)(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid

清らかである:99%/99%/99%

はかる:5g/25g/100g

価格 ($):411.0/1403.0/3507.0